molecular formula C10H5Cl2N3 B11873788 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-53-4

3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11873788
CAS No.: 7639-53-4
M. Wt: 238.07 g/mol
InChI Key: NHVLFSFDLSVTAG-UHFFFAOYSA-N
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Description

3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound with the molecular formula C10H5Cl2N3. It belongs to the class of triazoloisoquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloroisoquinoline with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazoloisoquinoline oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with cellular components to induce biological effects. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . These molecular targets and pathways are crucial for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern and the presence of chlorine atoms, which enhance its reactivity and biological activity. Its ability to induce oxidative stress and DNA damage in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

7639-53-4

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H

InChI Key

NHVLFSFDLSVTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl

Origin of Product

United States

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